4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a methylsulfonyl group attached to one phenyl ring and an amine group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the biphenyl core provides structural stability. The methylsulfonyl group can participate in various chemical interactions, enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-ol .
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .
Uniqueness
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)aniline |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 |
InChI Key |
JLBLMOQFRMMTAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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